

Technical Guide: Biological Potential of Brominated Benzofurans

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Compound of Interest

Compound Name: 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
CAS No.: 1492450-22-2
Cat. No.: B1528837

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Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Amiodarone, Methoxsalen). However, recent structure-activity relationship (SAR) campaigns have identified brominated benzofurans as a distinct subclass with enhanced biological efficacy.

The incorporation of bromine—a heavy halogen—into the benzofuran lattice does more than merely increase lipophilicity. It introduces specific electronic modulation and steric bulk that facilitates high-affinity halogen bonding (

-hole interactions) with target protein pockets. This guide analyzes the pharmacological versatility of brominated benzofurans, specifically targeting their utility in neurodegenerative enzyme inhibition (AChE/BChE), metabolic regulation (PTP1B), and oncology (tubulin polymerization inhibition).

The Chemical Rationale: Why Bromination?

Before detailing specific biological activities, it is critical to understand the mechanistic advantage provided by the bromine substituent on the benzofuran ring (typically at C5 or C7 positions).

- **Halogen Bonding (XB):** Unlike fluorine, bromine possesses a polarizable electron cloud with a positive electrostatic potential region (the -hole) on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming strong directional interactions with backbone carbonyls or nucleophilic residues in protein active sites.
- **Metabolic Blocking:** Bromination at para-positions relative to metabolic attack sites (e.g., hydroxylation) can extend the half-life () of the molecule by hindering CYP450-mediated oxidation.
- **Lipophilicity ():** Bromine significantly increases the partition coefficient, enhancing blood-brain barrier (BBB) permeability—a critical factor for neurodegenerative therapeutics.

Therapeutic Verticals & Biological Activity[1][2][3][4][5][6]

Neurodegeneration: Dual AChE/BChE Inhibition

Alzheimer's Disease (AD) pathology involves the depletion of acetylcholine. Brominated benzofurans have emerged as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1]

- **Mechanism:** The benzofuran core mimics the indanone moiety of Donepezil, occupying the peripheral anionic site (PAS), while the bromine atom facilitates hydrophobic interactions within the catalytic active site (CAS).
- **Key Finding:** Derivatives with a 7-bromo substitution linked via a heptyloxy spacer to an amine moiety show superior selectivity for BChE compared to chlorinated analogs.[1]
- **Data Highlight:**

- Compound 34 (7-bromo-2-phenylbenzofuran derivative) exhibited an IC_{50} of 0.7 μ M against BChE, significantly outperforming non-halogenated controls.[1]

Metabolic Disorders: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[2][3][4][5][6] Inhibiting PTP1B is a validated strategy for Type 2 Diabetes management.[2][3]

- Mechanism: Brominated arylbenzofurans function as allosteric inhibitors. The bromine atoms often target the hydrophobic pockets adjacent to the catalytic site, preventing the "wPD loop" closure necessary for catalysis.
- Key Finding: 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran derivatives have demonstrated nanomolar potency. The dibromo-phenol moiety acts as a phosphate bioisostere, engaging the active site arginine residues.

Oncology: Tubulin Polymerization & Cytotoxicity

Brominated benzofuran-chalcone hybrids act as microtubule destabilizing agents.

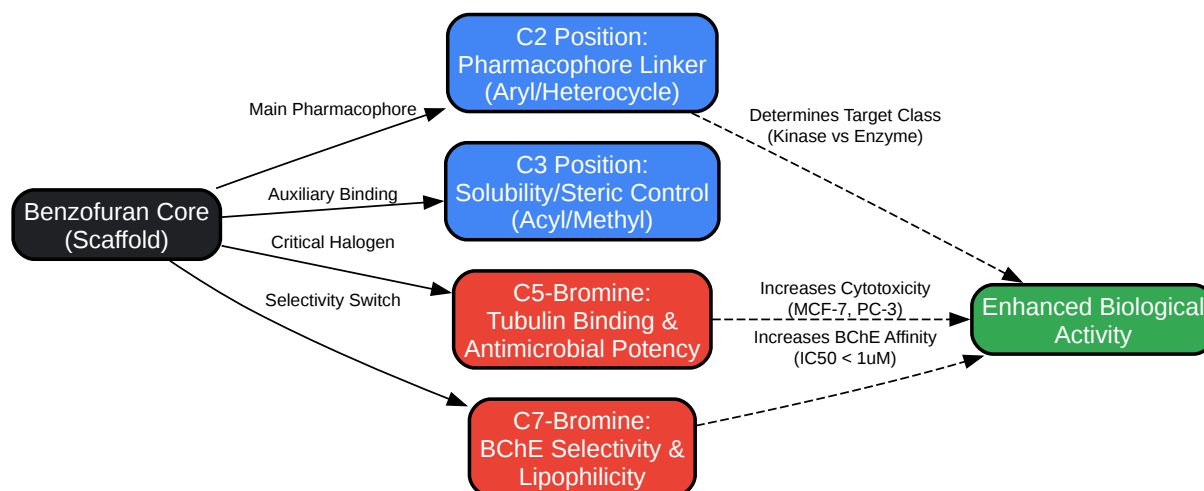
- Mechanism: These compounds bind to the colchicine-binding site of tubulin. The 5-bromo substituent on the benzofuran ring provides the necessary steric bulk to wedge into the hydrophobic pocket between

and

tubulin dimers, arresting the cell cycle in the G2/M phase.
- Key Finding: 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones show cytotoxicity against MCF-7 (breast) and PC-3 (prostate) cancer lines with IC_{50} values < 10 μ M.

Structure-Activity Relationship (SAR) Visualization[1][2][13]

The following diagram illustrates the critical substitution points on the benzofuran scaffold and their impact on biological activity.



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Caption: SAR map highlighting the differential impact of bromine substitution at C5 versus C7 on pharmacological outcomes.^[1]

Quantitative Data Summary

The table below consolidates potency data for key brominated benzofuran derivatives across different therapeutic targets.

Compound Class	Substitution Pattern	Target	Activity Metric	Reference
Arylbenzofuran	7-Bromo, 2-Phenyl (Heptyloxy linker)	BChE (Alzheimer's)		[1]
Arylbenzofuran	7-Bromo, 2-Phenyl (Heptyloxy linker)	AChE (Alzheimer's)		[1]
Benzoyl-benzofuran	3,5-Dibromo-4-hydroxy-benzoyl	PTP1B (Diabetes)		[2]
Benzofuran-Chalcone	5-Bromo-benzofuran-2-yl	MCF-7 (Cancer)		[3]
Benzofuran-Chalcone	5-Bromo-benzofuran-2-yl	PC-3 (Prostate)		[3]

Experimental Protocols

Synthesis of 5-Bromobenzofuran-2-Carboxylic Acid

Rationale: This is a versatile intermediate. The carboxylic acid group at C2 allows for coupling with amines (for AChE inhibitors) or hydrazine (for antimicrobial hydrazones), while the C5 bromine remains available for Suzuki/Sonogashira coupling or halogen bonding interactions.

Methodology (Rap-Stoermer Modification):

- Reagents: 5-Bromosalicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol),
(anhydrous, 30 mmol), DMF (20 mL).
- Procedure:
 - Dissolve 5-bromosalicylaldehyde in DMF in a round-bottom flask.
 - Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.

- Add ethyl bromoacetate dropwise.
- Reflux the mixture at 140°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
- Workup: Pour reaction mixture into ice-cold water. Acidify with 1N HCl to precipitate the ester/acid mixture.
- Hydrolysis: Reflux the crude ester in 10% ethanolic NaOH for 2 hours. Acidify to pH 2 to precipitate 5-bromobenzofuran-2-carboxylic acid.
- Purification: Recrystallize from ethanol. Yield typically 75-85%.

Ellman's Assay for AChE/BChE Inhibition

Rationale: This colorimetric assay is the gold standard for validating cholinesterase inhibition. It measures the production of thiocholine, which reacts with DTNB to form a yellow chromophore.

Workflow:

- Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).
- Enzyme Solution: AChE (from electric eel) or BChE (from equine serum) dissolved in buffer to 0.05 U/mL.
- Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) at 0.5 mM.
- Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) at 0.3 mM.
- Execution:
 - In a 96-well plate, add 150 μ L buffer, 20 μ L test compound (in DMSO, varying concentrations), and 20 μ L enzyme solution.
 - Incubate at 25°C for 10 minutes (allows inhibitor binding).
 - Add 10 μ L DTNB and 10 μ L Substrate to initiate reaction.

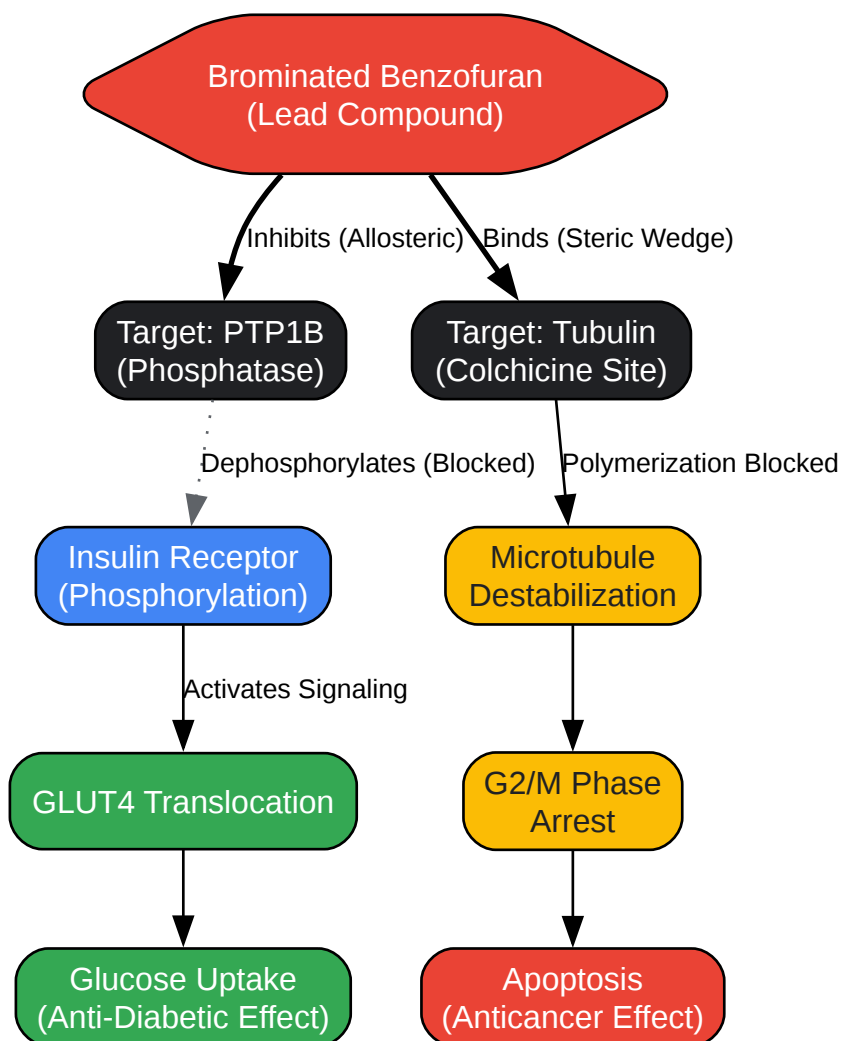
- Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
- Calculation: % Inhibition =

. Determine

via non-linear regression.

Mechanism of Action: Signaling Pathway

The following diagram details the dual pathway modulation by brominated benzofurans in a diabetic-oncology context (PTP1B and Tubulin).



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Caption: Dual-mechanism flowchart showing PTP1B inhibition (metabolic rescue) and Tubulin binding (cytotoxicity).

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